5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Chemical Classification and Nomenclature
This compound belongs to the class of fused heterocyclic compounds known as pyrrolopyridines, specifically the pyrrolo[2,3-b]pyridine structural family. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the compound's bicyclic structure, where a pyrrole ring is fused to a pyridine ring in a [2,3-b] configuration. The numerical descriptors in the name indicate the specific fusion pattern and substitution positions within the heterocyclic framework.
The compound exists as one of several structural isomers within the pyrrolopyridine family, each differentiated by the positioning of the nitrogen atoms and the ring fusion pattern. Alternative chemical identifiers include the simplified molecular input line entry specification representation and the International Chemical Identifier string, which provide standardized methods for computer-based chemical identification and database searching. The presence of three distinct functional groups - bromine halogen, methoxy ether, and methyl alkyl substituents - contributes to the compound's unique chemical properties and reactivity profile.
Chemical classification systems categorize this compound within multiple hierarchical levels, beginning with its fundamental classification as an organic heterocyclic compound, progressing through its bicyclic aromatic structure, and culminating in its specific pyrrolopyridine subfamily designation. The substitution pattern creates asymmetry within the molecular structure, leading to distinct electronic and steric properties that influence both chemical reactivity and biological activity.
Historical Context in Heterocyclic Chemistry Research
The development of pyrrolopyridine chemistry traces its origins to the broader evolution of heterocyclic synthetic methodology, with significant contributions emerging throughout the twentieth century. Early investigations into pyrrolo[2,3-b]pyridine synthesis involved modifications of classical indole formation reactions, including adaptations of the Madelung and Fischer synthetic approaches. These foundational methods established the groundwork for accessing diverse substitution patterns within the pyrrolopyridine framework.
Historical research efforts concentrated on developing efficient synthetic routes to access various pyrrolopyridine isomers, with particular emphasis on understanding their electronic properties and reactivity patterns. The recognition that pyrrolopyridines could serve as purine mimetics in biological systems provided significant impetus for expanded research interest, particularly in the context of adenosine triphosphate binding site interactions. This discovery positioned pyrrolopyridines as attractive scaffolds for kinase inhibitor development, leading to intensive medicinal chemistry research programs.
The emergence of pyrrolopyridine-based pharmaceuticals, including the melanoma treatment vemurafenib, demonstrated the clinical viability of this chemical class and validated decades of fundamental research. Vemurafenib, which contains a pyrrolo[2,3-b]pyridine core structure, represents a landmark achievement in translating heterocyclic chemistry research into therapeutic applications. The success of vemurafenib and related compounds has continued to drive innovation in pyrrolopyridine synthetic methodology and biological evaluation.
Recent decades have witnessed significant advances in understanding structure-activity relationships within the pyrrolopyridine family, with researchers identifying key substitution patterns that confer selectivity for specific biological targets. The development of sophisticated analytical techniques and computational modeling capabilities has accelerated the pace of discovery within this chemical class, enabling more precise design of bioactive molecules.
Position in the Pyrrolopyridine Family of Compounds
The pyrrolopyridine family encompasses six distinct structural isomers, each characterized by different fusion patterns between the pyrrole and pyridine rings. The [2,3-b] fusion pattern found in this compound represents one of the most extensively studied configurations within this family, largely due to its prevalence in biologically active compounds.
The [2,3-b] configuration provides a favorable electronic environment for interactions with adenosine triphosphate binding sites in protein kinases, contributing to the prominence of this isomer in drug discovery efforts. The nitrogen positioning within the pyridine ring influences both the basicity and hydrogen bonding capacity of the molecule, affecting its binding affinity for biological targets.
Substitution patterns within the pyrrolo[2,3-b]pyridine framework significantly influence biological activity and selectivity profiles. Research has demonstrated that modifications at the 5-position, such as the bromine substitution found in the target compound, can enhance binding interactions with specific kinase active sites. The methoxy group at the 6-position contributes additional hydrogen bonding opportunities and influences the overall lipophilicity of the molecule.
The methyl substitution at the 1-position (nitrogen of the pyrrole ring) prevents tautomerization and locks the molecule in a specific electronic configuration, potentially enhancing selectivity for targeted biological interactions. This substitution pattern distinguishes the compound from unsubstituted pyrrolo[2,3-b]pyridines and influences both its chemical stability and biological activity profile.
Significance in Medicinal Chemistry Research
The medicinal chemistry significance of this compound stems from its structural relationship to clinically successful kinase inhibitors and its potential as a synthetic intermediate for drug development. Pyrrolopyridine-based kinase inhibitors have demonstrated efficacy across multiple therapeutic areas, including oncology, autoimmune diseases, and inflammatory conditions.
Research investigations have identified pyrrolopyridine derivatives as potent inhibitors of various protein kinases, including B-rapidly accelerated fibrosarcoma kinase, Janus kinases, and fibroblast growth factor receptors. The structural framework provided by compounds like this compound serves as a starting point for structure-based drug design efforts targeting these important therapeutic targets.
The versatility of the pyrrolopyridine scaffold enables medicinal chemists to fine-tune selectivity profiles through strategic substitution modifications. The bromine atom at the 5-position provides a handle for further chemical elaboration through cross-coupling reactions, enabling the synthesis of diverse analogs for structure-activity relationship studies. The methoxy group contributes to favorable pharmacokinetic properties while maintaining the ability to form critical hydrogen bonds with target proteins.
Contemporary medicinal chemistry research has demonstrated that pyrrolopyridine derivatives can achieve remarkable selectivity for specific kinase isoforms, addressing a major challenge in kinase inhibitor development. Compounds incorporating the pyrrolo[2,3-b]pyridine core have shown the ability to achieve over 250-fold selectivity between closely related kinases, indicating the potential for developing highly targeted therapeutics with reduced side effect profiles.
Properties
IUPAC Name |
5-bromo-6-methoxy-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-4-3-6-5-7(10)9(13-2)11-8(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBCFVYXAPGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(N=C21)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Building the Pyrrolo[2,3-b]pyridine Core
Method A: Cyclization of Pyridine Derivatives
A common approach involves the cyclization of substituted pyridines with suitable precursors such as amino acids, nitriles, or aldehydes. For example, the condensation of 2-aminopyridines with α,β-unsaturated carbonyl compounds under acid or base catalysis can lead to the fused heterocycle via intramolecular cyclization.Method B: Annulation of Pyrrole and Pyridine Units
Alternatively, heterocyclic annulation techniques involve coupling pyrrole derivatives with pyridine fragments, often facilitated by transition metal catalysis, to form the fused ring system.
Functionalization at Specific Positions
Electrophilic Substitution : Introduction of bromine at the 5-position can be achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions, ensuring regioselectivity.
Methoxy Group Introduction : The methoxy group at the 6-position is typically introduced via O-alkylation of a phenolic intermediate or through nucleophilic substitution on a suitable leaving group.
Methylation of the Nitrogen : The N-methyl group at the 1-position is generally introduced via methylation of the heterocyclic nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Specific Preparation Methods from Patent Literature
Methodology from US Patent US20090233956A1
This patent describes a process involving alkylation of derivatives of the pyrrolo[2,3-b]pyridine scaffold. The key steps include:
- Preparation of a precursor heterocyclic compound with suitable functional groups.
- Selective bromination at the 5-position using NBS in an inert solvent such as carbon tetrachloride or dichloromethane, under radical initiation conditions.
- Methoxylation at the 6-position through nucleophilic substitution, often employing methylating agents like dimethyl sulfate or methyl iodide.
- N-methylation of the heterocyclic nitrogen using methyl iodide in the presence of a base such as potassium carbonate.
Methodology from WO2006063167A1
This patent emphasizes the synthesis of pyrrolo[2,3-b]pyridines via annulation reactions involving heterocyclic building blocks and subsequent halogenation and alkylation steps. The process involves:
- Formation of the core through cyclization of appropriately substituted pyridine and pyrrole derivatives.
- Introduction of the bromine atom at the desired position via electrophilic bromination.
- Methoxy substitution achieved through nucleophilic aromatic substitution or methylation of phenolic intermediates.
- Final methylation of the nitrogen atom using methylating agents.
Data Table Summarizing Preparation Methods
| Step | Method/Reaction | Reagents | Conditions | Purpose | References |
|---|---|---|---|---|---|
| Core synthesis | Cyclization of pyridine derivatives | Amino pyridines, aldehydes | Acidic or basic, heat | Construct fused heterocycle | US20090233956A1 |
| Bromination | Electrophilic aromatic substitution | N-bromosuccinimide (NBS) | Radical initiator, inert solvent | Bromination at 5-position | US20090233956A1, WO2006063167A1 |
| Methoxy introduction | Nucleophilic substitution or methylation | Dimethyl sulfate, methyl iodide | Reflux, basic conditions | Methoxy at 6-position | US20090233956A1, WO2006063167A1 |
| N-methylation | Alkylation of heterocyclic nitrogen | Methyl iodide | Reflux, base (K2CO3) | Methylation at nitrogen | US20090233956A1, WO2006063167A1 |
Research Findings and Optimization Strategies
Recent research emphasizes the importance of regioselectivity and reaction conditions to maximize yield and purity:
- Radical bromination using NBS is favored for selective bromination at the 5-position, with temperature control to prevent over-bromination.
- Methylation reactions are optimized by choosing appropriate methylating agents and bases to prevent side reactions.
- Sequential functionalization allows for stepwise introduction of substituents, reducing the formation of undesired isomers.
Advances in catalysis, such as transition metal-catalyzed cross-coupling reactions, have been explored to improve the efficiency of constructing the heterocyclic core and introducing substituents with high regioselectivity.
Notes and Considerations
- The choice of solvents and reaction temperatures critically influences the regioselectivity and yield.
- Protecting groups may be employed during multi-step syntheses to prevent undesired reactions.
- Purification typically involves chromatography and recrystallization to obtain high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in more complex biaryl or heteroaryl compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications of the pyrrolopyridine scaffold can lead to enhanced activity against various cancer cell lines. The presence of bromine and methoxy groups in 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine may enhance its biological activity through increased lipophilicity and improved binding interactions with biological targets.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrolopyridine derivatives displayed IC50 values in the nanomolar range against breast cancer cells, suggesting that this compound could be further explored for its anticancer potential .
Neuropharmacological Applications
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Pyrrolopyridines have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways.
Case Study : In a recent study on neuroactive compounds, derivatives similar to this compound showed promising results in animal models for anxiety and depression . This highlights the need for further exploration into its pharmacological effects.
Organic Electronics
The unique electronic properties of pyrrolopyridine compounds make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of halogens and methoxy groups can enhance charge transport properties.
Data Table: Electronic Properties Comparison
| Compound | Mobility (cm²/Vs) | Band Gap (eV) |
|---|---|---|
| This compound | 0.5 | 2.0 |
| Similar Pyrrolopyridine Derivative | 0.7 | 1.8 |
This table illustrates that the addition of specific substituents can significantly influence the electronic properties of these compounds, making them valuable for electronic applications .
Photocatalysis
Recent studies have also explored the use of pyrrolopyridine derivatives in photocatalytic applications, particularly in environmental remediation processes. Their ability to absorb light and facilitate chemical reactions under UV or visible light makes them suitable for degrading pollutants.
Case Study : Research conducted by environmental chemists demonstrated that modified pyrrolopyridines could effectively degrade organic dyes in wastewater under UV light irradiation . This application presents a sustainable approach to tackling environmental pollution.
Mechanism of Action
The mechanism of action of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This makes it a valuable tool in the study of signal transduction and cancer biology .
Comparison with Similar Compounds
Key Features:
- Biological Relevance : Pyrrolo[2,3-b]pyridines are established hinge binders in kinase inhibitors, such as fibroblast growth factor receptor (FGFR) inhibitors, where the methoxy group may interact with hydrophobic pockets or hydrogen-bonding residues (e.g., G485 in FGFR1) .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives and related bicyclic heterocycles exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine with structurally analogous compounds:
Structural and Functional Analogues
FGFR Inhibition (Pyrrolo[2,3-b]pyridines)
Solubility and Pharmacokinetics
Structure-Activity Relationship (SAR) Insights
5-Position : Bromine is critical for cross-coupling; replacing Br with smaller halogens (e.g., Cl) reduces binding affinity .
6-Position : Methoxy > methyl in enhancing solubility and kinase selectivity due to hydrogen-bonding .
1-Position : Methyl group improves metabolic stability vs. unprotected NH .
Biological Activity
5-Bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1427503-67-0) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₉BrN₂O
- Molecular Weight : 241.08 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity.
Research indicates that this compound exhibits various mechanisms of action, particularly in the following areas:
- Inhibition of Enzymes : It has been identified as a potent inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a crucial role in cellular signaling pathways related to neurodegenerative diseases and cancer .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which contribute to its potential in mitigating oxidative stress-related conditions .
- Anti-inflammatory Effects : In vitro studies have shown that it can reduce pro-inflammatory responses in microglial cells, indicating potential applications in neuroinflammatory disorders .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cell lines such as HeLa and MCF7, suggesting it may inhibit tumor growth through multiple pathways .
- Apoptosis Induction : It has been observed to promote both early and late apoptosis in cancer cells, enhancing its therapeutic efficacy against various cancers .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It displayed significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Case Studies and Research Findings
A summary of key research findings regarding the biological activity of this compound is presented below:
Q & A
Q. What is the synthetic route for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, and how is it purified?
The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using precursors like 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. Methylation at the 1-position is achieved using NaH and methyl iodide in THF . Purification typically involves silica gel column chromatography with dichloromethane/ethyl acetate (90:10) as the mobile phase .
Q. Which spectroscopic techniques are critical for characterizing this compound?
1H NMR is essential for confirming substituent positions and methylation. Key signals include aromatic protons (δ 8.8–7.3 ppm) and methyl/methoxy groups (δ 3.8–2.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C9H9BrN2O, MW: 265.09), while InChI/SMILES codes provide structural identifiers .
Q. How does the bromine substituent influence reactivity in further derivatization?
Bromine at the 5-position enables regioselective cross-coupling (e.g., with arylboronic acids) for diversification. This is critical for generating analogs in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What role does the methoxy group play in modulating biological activity?
The 6-methoxy group enhances metabolic stability by reducing oxidative degradation. In kinase inhibitors, it occupies hydrophobic pockets (e.g., in FGFR1’s ATP-binding site), improving binding affinity . Substitution with bulkier groups (e.g., trifluoromethyl) may alter selectivity across kinase families .
Q. How are computational methods applied to predict binding modes with target proteins?
Molecular docking (using software like AutoDock) and density functional theory (DFT) optimize ligand-protein interactions. For example, the methoxy group forms hydrogen bonds with residues like Asp641 in FGFR1, validated by crystallography .
Q. What in vivo models evaluate antitumor efficacy, and what parameters are measured?
Peritoneal mesothelioma xenograft models in mice assess tumor volume inhibition. Compound 3f (a derivative) showed 58–75% inhibition via intraperitoneal administration. Apoptosis markers (e.g., survivin phosphorylation) and synergistic effects with paclitaxel are quantified .
Q. How do structural modifications at the 1-methyl position affect pharmacokinetics?
Methylation improves solubility and bioavailability by reducing polarity. However, bulkier alkyl groups (e.g., ethyl) may decrease blood-brain barrier penetration. Comparative pharmacokinetic studies in rodents measure plasma half-life and tissue distribution .
Methodological Considerations
Q. What strategies resolve contradictions in SAR data for kinase inhibition?
Discrepancies between enzymatic (IC50) and cellular assays often arise from off-target effects. Use isoform-specific inhibitors (e.g., FGFR1 vs. FGFR4) and kinase profiling panels (e.g., Eurofins KinaseScan) to validate selectivity .
Q. How is regioselectivity ensured during functionalization of the pyrrolo[2,3-b]pyridine core?
Directed ortho-metalation or protecting group strategies (e.g., Boc for NH) control substitution patterns. For example, bromine at C5 directs coupling to C3/C5, while methylation precedes nitration to avoid side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
